![molecular formula C18H21FN4O B2593354 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034470-24-9](/img/structure/B2593354.png)
1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
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Description
Synthesis Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
Research has identified compounds with structural similarities to "1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea" as potent inhibitors of Aurora kinases, which play a crucial role in cell division. These inhibitors have been found to be useful in treating cancer by inhibiting Aurora A kinase, suggesting potential therapeutic applications in oncology (ロバート ヘンリー,ジェームズ, 2006).
Central Nervous System Agents
Compounds structurally related to "1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea" have been evaluated for their pharmacological activities, indicating their potential as central nervous system (CNS) agents. These studies reveal the compound's anxiolytic properties and muscle-relaxant effects, suggesting its utility in developing treatments for anxiety and related CNS disorders (C. Rasmussen et al., 1978).
Neuropharmacological Applications
In neuropharmacology, similar molecules have been synthesized for imaging dopamine D4 receptors, demonstrating the compound's relevance in researching psychiatric and neurological disorders. The synthesis and evaluation of these compounds underscore their potential in developing diagnostic and therapeutic strategies for conditions involving dopamine dysregulation (O. Eskola et al., 2002).
Corrosion Inhibition
Research has also explored the use of structurally similar Mannich bases as corrosion inhibitors, specifically for protecting mild steel surfaces in acidic environments. This application highlights the compound's potential utility in materials science and engineering for extending the life and integrity of metal structures (M. Jeeva et al., 2015).
Role in Eating Disorders
Further studies have investigated the role of similar compounds in modulating orexin receptors, which are involved in feeding behavior and addiction. This research suggests the potential of these compounds in developing treatments for eating disorders and compulsive food consumption, showcasing their relevance in understanding and treating complex behavioral conditions (L. Piccoli et al., 2012).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-16-5-1-2-6-17(16)22-18(24)21-12-14-7-10-23(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCVBFZIJFTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea |
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